6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile

α-Aminonitrile chemistry carbanion alkylation alkaloid total synthesis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (CAS 1210-57-7) is a bicyclic α-aminonitrile belonging to the tetrahydroisoquinoline (THIQ) class, with molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol. The compound features a 6,7-dimethoxy substitution pattern on the THIQ core and a carbonitrile (–CN) group at the C1 position, which serves as a key synthetic handle.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1210-57-7
Cat. No. B11884850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
CAS1210-57-7
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(NCCC2=C1)C#N)OC
InChIInChI=1S/C12H14N2O2/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2/h5-6,10,14H,3-4H2,1-2H3
InChIKeyYJVTUVHYYYXVDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (CAS 1210-57-7): Core Structural and Reactivity Profile for Alkaloid Synthesis Procurement


6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (CAS 1210-57-7) is a bicyclic α-aminonitrile belonging to the tetrahydroisoquinoline (THIQ) class, with molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol [1]. The compound features a 6,7-dimethoxy substitution pattern on the THIQ core and a carbonitrile (–CN) group at the C1 position, which serves as a key synthetic handle. It is prepared in three steps from homoveratrylamine in 52–59% overall yield and is primarily employed as a versatile intermediate in the enantioselective total synthesis of benzylisoquinoline, tetrahydroprotoberberine, and bisbenzylisoquinoline alkaloids [2]. Its defining chemical property is the quantitative deprotonation of the α-position (C1) using KHMDS in THF at −78 °C, generating a carbanion that undergoes alkylation followed by spontaneous dehydrocyanation to furnish 3,4-dihydroisoquinolines [2].

Why 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile Cannot Be Replaced by Generic THIQ Analogs


The C1 carbonitrile group of CAS 1210-57-7 is not a passive substituent but the functional lynchpin enabling α-deprotonation, carbanion alkylation, and subsequent dehydrocyanation cascades [1]. The close analog 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (heliamine, CAS 1745-07-9) lacks this nitrile and therefore cannot undergo α-deprotonation or participate in the one-pot Stevens rearrangement to protoberberine alkaloids [2]. Similarly, 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline possesses different electronic properties and hydrogen-bonding capacity that fundamentally alter both reactivity and biological profile [2]. Reissert compounds (N-acyl-1-cyano-dihydroisoquinolines) offer an alternative cyanation strategy but require additional acylation and deprotection steps, and their chemistry is limited to N-acyl derivatives rather than the free secondary amine present in the target compound, which is essential for subsequent Noyori asymmetric transfer hydrogenation [1]. The quantitative deprotonation behavior and the spontaneous dehydrocyanation that enables cyanide removal by NiCl2 washing—a critical process advantage preventing ruthenium catalyst poisoning in downstream enantioselective reductions—are uniquely accessible with the unprotected α-aminonitrile structure of CAS 1210-57-7 [1].

Quantitative Differentiation Evidence for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (CAS 1210-57-7)


Quantitative α-Deprotonation: Unique Reactivity vs. Non-Nitrile THIQ Analogs

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile undergoes quantitative deprotonation at the α-position (C1) using KHMDS (potassium hexamethyldisilazide) in THF at −78 °C [1]. In contrast, the non-nitrile analog 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (heliamine, CAS 1745-07-9) lacks an acidic α-proton and cannot be deprotonated under these conditions, fundamentally precluding the alkylation–dehydrocyanation sequence that generates 3,4-dihydroisoquinoline intermediates [2]. The pKa enhancement conferred by the nitrile group is a class-level feature of α-aminonitriles, but the specific 6,7-dimethoxy substitution pattern on this scaffold further enhances the synthetic utility by providing electron-rich aromatic activation for downstream Pictet–Spengler cyclizations [1].

α-Aminonitrile chemistry carbanion alkylation alkaloid total synthesis

One-Pot Protoberberine Synthesis: 86% Yield Without Chromatography, Enabled Exclusively by the 1-Carbonitrile Handle

1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles, including the 6,7-dimethoxy variant, participate in a four-step one-pot cascade with 1,2-bis(bromomethyl)arenes to afford quaternary protoberberine alkaloids in yields up to 86% [1]. This cascade—comprising N-alkylation, Stevens rearrangement of nitrile-stabilized ammonium ylides, iminium hydrolysis, and cyclization—requires no chromatographic purification and no protecting group manipulations [1]. When the 6,7-dimethoxy-substituted carbonitrile was subjected to the optimized conditions with α,α′-dibromo-o-xylene, the corresponding protoberberine was obtained in 76% isolated yield [1]. By comparison, the analogous sequence starting from the non-nitrile 6,7-dimethoxy-THIQ (CAS 1745-07-9) is not possible because the nitrile-stabilized ammonium ylide cannot form [2].

Protoberberine alkaloids Stevens rearrangement one-pot cascade synthesis

Modular Alkaloid Synthesis Platform: Quantitative Yields Across Multiple Alkaloid Families

CAS 1210-57-7 serves as the common precursor for the enantioselective synthesis of at least seven distinct alkaloids in the Blank & Opatz (2011) study: (+)-laudanidine, (+)-armepavine, and (+)-laudanosine (benzylisoquinolines); (−)-corytenchine and (−)-tetrahydropseudoepiberberine (tetrahydroprotoberberines); and (+)-O-methylthalibrine and (+)-tetramethylmagnolamine (dimeric bisbenzylisoquinolines) [1]. The Stevens rearrangement approach (Orejarena Pacheco et al., 2013) using the same carbonitrile scaffold delivered (±)-laudanosine, (±)-laudanidine, (±)-armepavine in 71–98% yields from the quaternary ammonium salt intermediates [2]. In contrast, the non-nitrile analog heliamine (CAS 1745-07-9) cannot access this modular diversification because both the deprotonation–alkylation and the Stevens rearrangement pathways are unavailable . The 6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1) imine precursor provides an alternative entry point but requires a separate hydrocyanation step (Strecker reaction) and does not directly enable the deprotonation–alkylation cascade .

Benzylisoquinoline alkaloids Noyori transfer hydrogenation enantioselective synthesis

Nitrilase-Mediated Functional Group Interconversion: The C1-CN Handle as a Divergent Point for Carboxylic Acid, Amide, and Tetrazole Derivatives

The C1 carbonitrile of CAS 1210-57-7 serves as a precursor to at least four distinct functional groups: hydrolysis yields the corresponding carboxylic acid, partial hydrolysis gives the primary amide, cycloaddition with azide yields tetrazole, and reduction affords the aminomethyl derivative [1]. This divergent reactivity is absent in the non-nitrile analog heliamine (CAS 1745-07-9), which possesses only a secondary amine at C1 and can undergo N-functionalization but not C1 skeletal diversification [2]. Reissert compounds (N-acyl-1-cyano-1,2-dihydroisoquinolines) offer similar nitrile chemistry but require deprotection of the N-acyl group prior to further N-functionalization, and their dihydroisoquinoline core is less stable than the tetrahydroisoquinoline core of CAS 1210-57-7 [2]. Quantitative comparison: the 1-cyano-THIQ can be directly elaborated to 1-carboxy-THIQ (a known pharmacophore in P-glycoprotein inhibitor research) [2], whereas heliamine requires a separate carboxylation step with different regioselectivity.

Nitrile functional group interconversion medicinal chemistry diversification building block utility

Spontaneous Dehydrocyanation and Cyanide Removal: A Process Chemistry Advantage for Downstream Enantioselective Catalysis

Upon α-alkylation of deprotonated CAS 1210-57-7, spontaneous dehydrocyanation consumes 2 equiv of base and liberates cyanide ions [1]. Critically, this permits effective removal of cyanide by simply washing the organic phase with aqueous NiCl2 solution, forming stable [Ni(CN)4]2− complexes [1]. This step is essential because residual cyanide poisons the ruthenium catalyst used in the subsequent Noyori asymmetric transfer hydrogenation of the resulting 3,4-dihydroisoquinoline intermediate [1]. In alternative approaches using pre-formed 3,4-dihydroisoquinolines (CAS 3382-18-1) that are synthesized via Bischler–Napieralski cyclization without a nitrile auxiliary, cyanide is not generated and thus not a concern, but the overall synthetic route is longer (typically 4–5 steps vs. 3 steps from homoveratrylamine for the carbonitrile) and does not benefit from the modular carbanion alkylation strategy .

Dehydrocyanation Noyori asymmetric transfer hydrogenation cyanide scavenging

Optimal Application Scenarios for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (CAS 1210-57-7) Based on Quantitative Evidence


Enantioselective Total Synthesis of Tetrahydroprotoberberine Alkaloids (e.g., (−)-Corytenchine, (−)-Tetrahydropseudoepiberberine)

CAS 1210-57-7 is the optimal starting material for laboratories pursuing enantioselective synthesis of tetrahydroprotoberberine alkaloids. After α-alkylation and dehydrocyanation to yield the 3,4-dihydroisoquinoline intermediate, Noyori asymmetric transfer hydrogenation with Ru-Ts-DPEN catalyst installs the C1 stereocenter with high enantioselectivity, followed by Pictet–Spengler cyclization with formaldehyde to construct the berbine skeleton [1]. This route was validated for (−)-corytenchine and (−)-tetrahydropseudoepiberberine in the seminal Blank & Opatz (2011) study and cannot be replicated with the non-nitrile analog heliamine [1].

One-Pot, Chromatography-Free Synthesis of Quaternary Protoberberine Libraries

For medicinal chemistry groups requiring rapid access to protoberberine compound libraries, the Lahm et al. (2015) one-pot cascade using CAS 1210-57-7 and diverse 1,2-bis(bromomethyl)arenes delivers products in up to 86% yield with no chromatographic purification required [2]. This protocol has been demonstrated on ten protoberberines including pseudopalmatine and pseudoepiberberine, and its operational simplicity (single flask, four transformations, one set of conditions) makes it highly suitable for parallel synthesis and scale-up [2].

Modular Synthesis of Bisbenzylisoquinoline Alkaloids via Ullmann Diaryl Ether Coupling

The dimeric bisbenzylisoquinoline alkaloids (+)-O-methylthalibrine and (+)-tetramethylmagnolamine were accessed from nonracemic precursors derived from CAS 1210-57-7 through Ullmann diaryl ether synthesis [1]. This application exploits the ability to generate enantiomerically enriched 1-substituted THIQ building blocks from the common carbonitrile precursor, which are then oxidatively dimerized. The 6,7-dimethoxy substitution pattern on both coupling partners ensures consistent electronic properties for the Ullmann step [1].

Divergent C1-Functionalized THIQ Library Generation for Medicinal Chemistry SAR

The C1 carbonitrile group of CAS 1210-57-7 enables divergent synthesis of C1-carboxy, C1-amido, C1-tetrazolo, and C1-aminomethyl THIQ derivatives from a single batch of starting material [3]. This is particularly relevant for SAR studies targeting the P-glycoprotein (P-gp) inhibitory pharmacophore, where the 6,7-dimethoxy-THIQ scaffold with varied C1 substituents has demonstrated structure-dependent activity [3]. Procuring the 1-carbonitrile as a central building block reduces the number of individual THIQ derivatives that must be sourced separately.

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